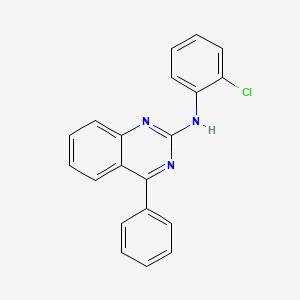

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHZLCZLIHIAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized using ammonium acetate to yield the quinazoline core . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Chlorophenyl vs. Morpholinyl Groups

- Target Compound : The 2-chlorophenyl group provides electron-withdrawing effects, enhancing stability and π-π stacking interactions.

- Morpholinyl Derivatives : Compounds like 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () feature a morpholine ring, which improves solubility due to the oxygen atom but reduces logP (predicted <5.0). 3D-QSAR studies indicate morpholinyl substitutions enhance analgesic activity via central and peripheral mechanisms .

Chloro vs. Nitro Groups

- PPA4 (6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine): The nitro group at the N-2 position (vs.

Halogen Variations

- 6,7-Dibromo Derivatives: Bromine substituents (e.g., 6,7-dibromo-N-(4-bromophenyl)-2-morpholinoquinazolin-4-amine, ) increase molecular weight (545.5 g/mol) and steric bulk, which may reduce bioavailability compared to the target compound .

Pharmacological Activity

- Analgesic Activity : Morpholinyl-quinazolin-4-amine derivatives () show dual central/peripheral analgesic effects, whereas the target compound’s high logP suggests stronger CNS penetration .

- Anticancer Potential: Nitro-substituted derivatives (e.g., PPA4) demonstrate radiosensitizing effects in lung cancer cells, while chloro-phenyl groups may favor kinase inhibition .

Physicochemical Properties

Biological Activity

N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure, consisting of a benzene ring and a pyrimidine ring. The presence of the 2-chlorophenyl and 4-phenyl groups enhances its chemical reactivity, contributing to its pharmacological potential. Quinazolines are known for their ability to interact with multiple molecular targets, making them significant in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, which are crucial in cell signaling pathways. By inhibiting these enzymes, it can disrupt signaling essential for cancer cell proliferation and survival, leading to effects such as cell cycle arrest and apoptosis .

- Antiviral Activity : Research has indicated that certain derivatives of quinazoline compounds exhibit anti-hepatitis B virus (HBV) activity. For instance, compounds similar to this compound have shown significant inhibition of HBV surface antigen secretion and replication .

- Antimicrobial Properties : Quinazoline derivatives have demonstrated notable antibacterial and antifungal activities. In vitro studies show that these compounds can effectively inhibit the growth of various pathogenic microorganisms .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the quinazoline core significantly influence biological activity. For example, the introduction of different substituents on the phenyl groups alters the potency against specific targets. Compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased binding affinity for their molecular targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that derivatives can enter systemic circulation effectively after administration, with some exhibiting favorable half-lives and brain penetration capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.